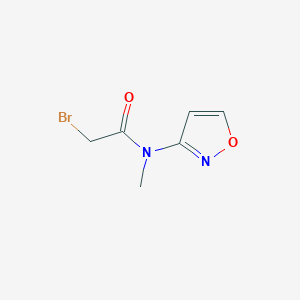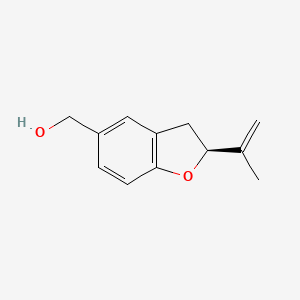![molecular formula C26H20N2O3 B15211824 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- CAS No. 105192-47-0](/img/structure/B15211824.png)
8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis-: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- typically involves the condensation of 8-quinolinol with a methoxyphenyl derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
5,7-Dichloro-8-quinolinol: Used as an antifungal agent.
7-Hydroxyquinoline: Exhibits similar chemical properties but with different biological activities
Uniqueness: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications .
Properties
CAS No. |
105192-47-0 |
|---|---|
Molecular Formula |
C26H20N2O3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C26H20N2O3/c1-31-19-10-6-16(7-11-19)22(20-12-8-17-4-2-14-27-23(17)25(20)29)21-13-9-18-5-3-15-28-24(18)26(21)30/h2-15,22,29-30H,1H3 |
InChI Key |
LKFGYSASEUQZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C5=C(C=CC=N5)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


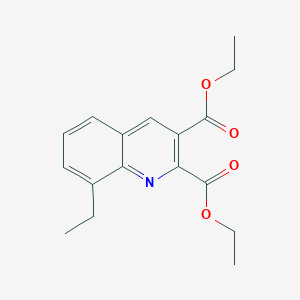
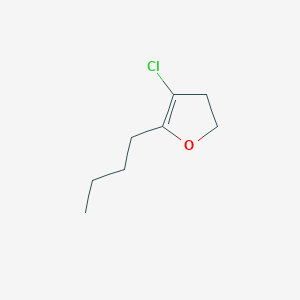
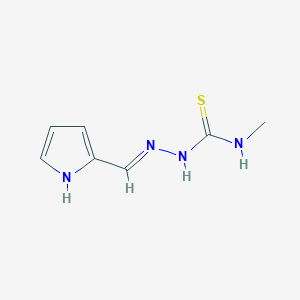
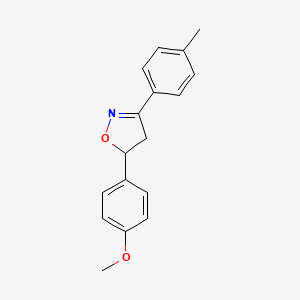
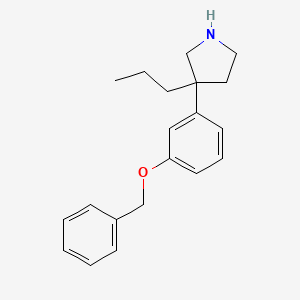
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
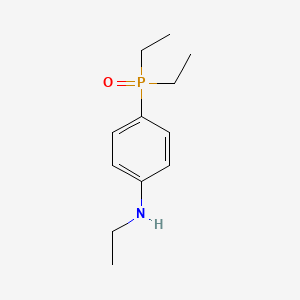
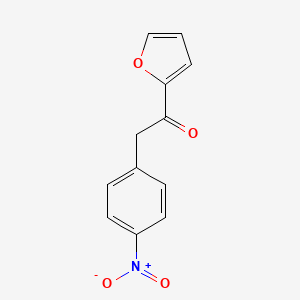
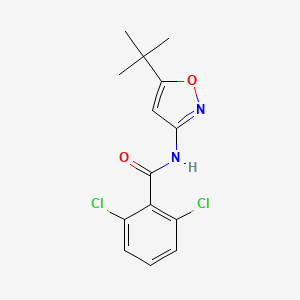
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
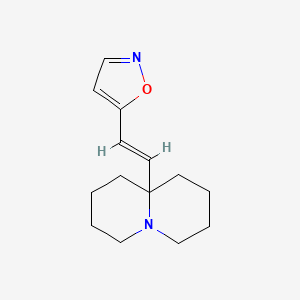
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
